

Application Notes: HMX in Plastic-Bonded Explosives (PBXs)

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Compound of Interest

Compound Name: 1,3,5,7-Tetrazocane

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Introduction

Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine, commonly known as HMX, is a powerful and relatively insensitive high explosive.[1] Due to its high energy density, thermal stability, and high detonation velocity, HMX is a primary energetic filler in numerous plastic-bonded explosives (PBXs).[2] PBXs are composite materials where explosive crystals are incorporated into a polymer matrix.[3] This binder matrix, typically 5-10% by weight, desensitizes the explosive to accidental initiation from stimuli like impact, friction, and shock, while also improving its mechanical properties and processability.[3][4] HMX-based PBXs are utilized in a wide range of applications, including missile warheads, shaped charges, and as booster explosives.[5][6]

Formulation and Composition

The performance and safety characteristics of an HMX-based PBX are highly dependent on its composition. Key components include:

- **HMX (Energetic Filler):** Typically constitutes 85-95% of the PBX by weight.[6][7] The particle size, morphology, and quality of the HMX crystals can significantly influence the explosive's sensitivity and mechanical behavior.[8][9] Bimodal or trimodal distributions of HMX particle sizes are often used to achieve higher packing densities.[7][10]
- **Polymer Binder:** A small percentage of a polymer is used to bind the HMX crystals. The choice of binder is critical as it affects the mechanical properties (e.g., rigidity, elasticity), thermal stability, and sensitivity of the final product.[7][11] Common binders include:

- Fluoropolymers (e.g., Viton-A, Kel-F)[7][12]
- Elastomers (e.g., Estane, HTPB, Polyurethane)[4][10]
- Energetic Polymers[3]
- Plasticizers: These are often added to elastomeric binders to improve flexibility and processability. Some plasticizers are also energetic (e.g., nitrated plasticizers), contributing to the overall energy of the explosive.[4][11]
- Other Additives: Minor amounts of other materials may be included, such as aluminum powder to increase blast effects, or desensitizing agents.[10][13]

The manufacturing process for HMX-based PBXs typically involves methods like slurry coating, where HMX crystals are suspended in water and coated with a binder solution, followed by drying and pressing into the desired shape.[14][15]

Quantitative Data of HMX-Based PBXs

The following tables summarize the properties of several common HMX-based PBX formulations.

Table 1: Composition and Physical Properties

PBX Designation	HMX Content (wt%)	Binder System	Density (g/cm ³)	Reference
PBX 9501	95%	2.5% Estane, 2.5% BDNPA-F (nitroplasticizer)	1.836	[6] [15]
PBX 9012	90%	10% Viton VTR-5883	Not Specified	[6]
LX-07	90%	10% Viton-A	Not Specified	
LX-14	95.5%	4.5% Estane	Not Specified	[11]
EDC32	85%	15% Viton-A	Not Specified	[7]
EDC37	91%	8% K10 plasticizer, 1% Nitrocellulose	>99% TMD*	[7]
GOL-42	90% (solids)	HTPB/IPDI	1.782	[10]

*TMD: Theoretical Maximum Density

Table 2: Detonation Performance

PBX Designation	Detonation Velocity (m/s)	Detonation Pressure (GPa)	Gurney Energy/Coeff.	Reference
PBX 9501	~8800	~34	Not Specified	[6]
GOL-42	8251	26.9	2.76 mm·μs ⁻¹	[10]
N10 (HMX/NTO-based)	7850	Not Specified	Not Specified	[16]
N30 (HMX/NTO-based)	7793	Not Specified	2.31 kJ/g	[16]

Table 3: Safety and Mechanical Properties

Property	PBX Formulation	Value	Condition/Test Method	Reference
Impact Sensitivity	HMX/NTO-based (N10)	24%	Drop Hammer	[16]
Impact Sensitivity	HMX/NTO-based (N20)	10%	Drop Hammer	[16]
Friction Sensitivity	"Green" HMX-PBX	>360 N (No Ignition)	BAM Friction Tester	[17]
Shock Sensitivity	HMX-PBX (20 μ m HMX)	47 m/s (Velocity Threshold)	Susan Test	[8]
Shock Sensitivity	HMX-PBX (105 μ m HMX)	59 m/s (Velocity Threshold)	Susan Test	[8]
Compressive Strength	Bimodal HNS/HMX PBX	19-22 MPa	Universal Testing Machine	[14]
Tensile Strength	HMX/NTO-based	Not Specified	Brazilian Test Method	[16]

Experimental Protocols

Detailed methodologies are crucial for the characterization and quality control of HMX-based PBXs.

1. Sample Preparation: Slurry Coating and Pressing

- Objective: To prepare homogenous PBX molding powder and press it into dense pellets for testing.
- Protocol:
 - The specified ratio of HMX crystals (e.g., a bimodal distribution of coarse and fine particles) is suspended in water to form a slurry.[15]
 - A solution of the polymer binder and any plasticizers in a suitable solvent is prepared.

- The binder solution is added to the HMX slurry with continuous mixing. This process coats the individual HMX crystals with the binder.[14]
- The water and solvent are removed through filtration and vacuum drying at a controlled temperature (e.g., 50°C).[14]
- The resulting molding powder is then pressed into cylindrical or other desired shapes using a hydraulic press at a specified pressure and temperature to achieve a density close to the theoretical maximum.[15][18]

2. Performance Characterization: Detonation Velocity

- Objective: To measure the steady-state detonation velocity of the PBX.
- Protocol (Electrical Method):
 - A cylindrical charge of the PBX of a specific diameter (e.g., 40 mm) is prepared.[16]
 - Ionization gauges or electrical probes are placed at precise, known intervals along the length of the charge.[13]
 - The charge is initiated at one end using a booster charge (e.g., FH-5).[13]
 - As the detonation wave propagates through the charge, it sequentially activates the probes.
 - A high-precision timer records the time intervals between probe activations.
 - The detonation velocity is calculated by dividing the known distance between probes by the measured time interval.[16]

3. Sensitivity Characterization

- a. Impact Sensitivity (BAM Fall Hammer)
 - Objective: To determine the sensitivity of the PBX to impact.
 - Protocol:

- A small, specified amount of the explosive material (e.g., 79 mg) is placed in the apparatus.[18]
 - A standard weight (e.g., 2 kg) is dropped from varying heights onto the sample.[18]
 - The test is repeated multiple times at different heights to determine the height at which there is a 50% probability of causing an explosion (H_{50}). A lower H_{50} value indicates greater sensitivity.[19]
- b. Friction Sensitivity (BAM Friction Tester)
 - Objective: To determine the sensitivity of the PBX to frictional stimuli.
 - Protocol:
 - A small sample of the explosive is placed on a porcelain plate.
 - A porcelain pin is pressed onto the sample with a specific load and is drawn across the sample.
 - The test is conducted with increasing loads until ignition, crackling, or an explosion is observed. The lowest load that causes a reaction is recorded.[17]
- c. Shock Sensitivity (Gap Test)
 - Objective: To measure the shock sensitivity and the ability of a detonation to propagate from a donor charge to the test sample across an inert barrier (gap).
 - Protocol:
 - A donor charge, the test (acceptor) charge, and an inert gap material (e.g., PMMA) of variable thickness are assembled in a line.[20]
 - The donor charge is detonated. The resulting shock wave travels through the inert gap and into the acceptor charge.
 - The test is repeated with different gap thicknesses to determine the maximum gap thickness through which detonation of the acceptor charge will occur 50% of the time

(the G_{50} value). A larger G_{50} value indicates lower shock sensitivity.[20]

4. Mechanical and Thermal Characterization

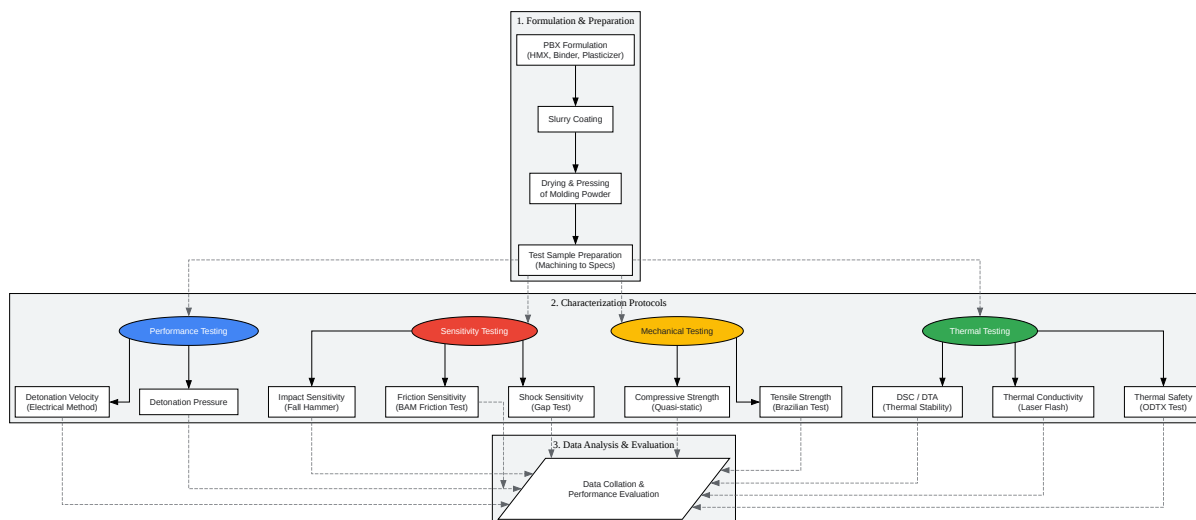
- a. Compressive Strength (Quasi-static Compression)

- Objective: To measure the material's resistance to compressive forces.
- Protocol:
 - A cylindrical sample of specific dimensions (e.g., Φ 10.0 mm \times 10.0 mm) is prepared. [18]
 - The sample is placed in a universal testing machine (e.g., INSTRON 5582).[18][21]
 - The sample is compressed at a constant, slow displacement rate (e.g., 0.5 mm/min) until it fails.[16][18]
 - The force and displacement are recorded to generate a stress-strain curve, from which the compressive strength and modulus are determined.[21]

- b. Thermal Properties (DSC and Laser Flash)

- Objective: To determine thermal stability, phase transitions, and thermal conductivity.
- Protocol:
 - Differential Scanning Calorimetry (DSC): A small sample is heated at a constant rate in a controlled atmosphere. The heat flow to or from the sample is measured relative to a reference. This identifies exothermic decomposition events and endothermic phase transitions (e.g., the $\beta \rightarrow \delta$ phase transition in HMX).[18][21]
 - Laser Flash Analysis (LFA): A short energy pulse (laser) heats one side of a small, disc-shaped sample. An infrared detector on the opposite side measures the resulting temperature rise over time. The thermal diffusivity, and subsequently the thermal conductivity, is calculated from this data.[18][21]

Visualizations



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Caption: Experimental workflow for the characterization of HMX-based PBXs.

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